molecular formula C8H5Br2FO B1612257 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone CAS No. 594810-90-9

2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone

Cat. No. B1612257
M. Wt: 295.93 g/mol
InChI Key: AIGCKWMUTQKRNA-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H6BrFO . It is also known by other names such as 2-Bromo-4’-fluoroacetophenone, 4-Fluorophenacyl bromide, and 2-Bromo-1-(4-fluorophenyl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone can be represented by the IUPAC name 2-bromo-1-(4-fluorophenyl)ethanone . The InChI representation is InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 . The Canonical SMILES representation is C1=CC(=CC=C1C(=O)CBr)F .

Scientific Research Applications

Molecular Structure and Analysis

The molecular structure, vibrational frequencies, and vibrational assignments of compounds structurally related to 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone have been extensively studied. Investigations using Gaussian09 software and various calculation methods have provided insights into the optimized molecular structure, agreeing with experimental infrared bands and XRD data. The stability of these molecules arises from hyper-conjugative interactions and charge delocalization, analyzed through NBO analysis. HOMO and LUMO analyses reveal the intramolecular charge transfer, while molecular electrostatic potential studies indicate the distribution of negative and positive charges across the molecule. First hyperpolarizability calculations suggest potential applications in nonlinear optics, and molecular docking studies indicate potential inhibitory activity against TPII, suggesting anti-neoplastic properties (Mary et al., 2015).

Synthetic Applications and Methodologies

Research has also focused on the synthesis and identification of compounds similar to 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone, exploring their potential applications. The synthesis of such compounds involves various analytical techniques, including NMR spectroscopy, chromatography, and high-resolution mass spectrometry. These studies not only confirm the identity of synthesized compounds but also provide a foundation for understanding their chemical properties and potential applications in fields such as nonlinear optics and medicinal chemistry (Power et al., 2015).

Hydrogen Bonding and Structural Analysis

Compounds with structural similarities to 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone have been analyzed for their hydrogen-bonding patterns, particularly in enaminones. Studies reveal bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. Weak interactions such as C-H...Br contribute to the stabilization of crystal structures, providing insights into the molecular arrangement and potential applications in material science and crystal engineering (Balderson et al., 2007).

Chemoselectivity and Synthetic Chemistry

The chemoselectivity in the formation of Grignard reagents from dihalogenated compounds has been explored, providing insights into the reactivity and synthesis of fluorinated compounds. These studies not only shed light on the synthetic pathways but also have implications for the development of novel synthetic methodologies, potentially applicable in the synthesis of complex organic molecules and fluorinated compounds for various applications (Hein et al., 2015).

properties

IUPAC Name

2-bromo-1-(2-bromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGCKWMUTQKRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619043
Record name 2-Bromo-1-(2-bromo-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone

CAS RN

594810-90-9
Record name 2-Bromo-1-(2-bromo-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1-(2-Bromo-4-fluoro-phenyl)-ethanone (2.5 g, 11.52 mmol) in anhydrous tetrahydrofuran (53 mL) under argon was added phenyltrimethylammonium tribromide (4.33 g, 11.52 mmol, 1.0 eq) at 0° C. The reaction mixture was stirred at ambient temperature for 16 h, concentrated, and re-dissolved in ethyl acetate. The organic layer was washed with water (2×150 mL) and brine (1×100 mL), dried (MgSO4), filtered, and evaporated in vacuo. Purification using MPLC chromatography (Biotage) gave 2.14 g (63%) of 2-bromo-1-(2-bromo-4-fluoro-phenyl)-ethanone as a clear oil. 1H-NMR (CD2Cl2) δ 7.57 (dd, J=9.6 Hz, 1H), 7.44 (dd, J=8, 2 Hz, 1H), 7.21 (m, 7.21-7.14, 1H), 4.51 (s, 2H); TLC Rf=0.38, 15% ethyl acetate-hexanes.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was prepared from 1-(2-bromo-4-fluoro-phenyl)-ethanone (2.5 g, 11.52 mmol) in the manner described for 2-bromo-1-(2,5-dichlorophenyl)-ethanone (Method I-2), affording 2.14 g (63%) of 2-bromo-1-(2-bromo-4-fluoro-phenyl)-ethanone as a clear oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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